molecular formula C13H12N4O B8291166 N-(2-azidoethyl)-2-naphthamide

N-(2-azidoethyl)-2-naphthamide

Cat. No.: B8291166
M. Wt: 240.26 g/mol
InChI Key: PIQAHVRBLTULNB-UHFFFAOYSA-N
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Description

N-(2-azidoethyl)-2-naphthamide is a synthetic organic compound featuring a naphthalene ring system linked to a 2-azidoethylamide chain. This structure offers dual functionality for diverse research applications. The 2-naphthamide moiety is a recognized pharmacophore in medicinal chemistry, with studies on similar derivatives demonstrating potent biological activities. Notably, naphthamide-based compounds have been designed and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anticancer research for its role in tumor angiogenesis . Some naphthamide analogues also show significant antibacterial and antifungal properties, with certain compounds exhibiting minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin . The azido (-N3) group on the ethyl chain is a valuable handle for bioorthogonal "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reactivity makes this compound a versatile building block for synthesizing more complex molecules, conjugating with other biomolecules, or developing probes for chemical biology and materials science. Researchers can leverage this compound to create functionalized derivatives for screening as therapeutic agents or for constructing advanced polymeric materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-azidoethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C13H12N4O/c14-17-16-8-7-15-13(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18)

InChI Key

PIQAHVRBLTULNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

The following analysis highlights key structural and functional differences between N-(2-azidoethyl)-2-naphthamide and related 2-naphthamide derivatives, as inferred from the evidence.

Table 1: Structural and Functional Comparison of 2-Naphthamide Derivatives
Compound Name Substituent(s) Key Properties/Applications Reference Evidence
This compound -NH-(CH₂)₂-N₃ Potential for click chemistry, bioconjugation
N-(2-methoxyethyl)-2-naphthamide -NH-(CH₂)₂-OCH₃ Butyrylcholinesterase (BChE) inhibitor (PDB ID: 4TPK)
N-(2-(dimethylamino)ethyl)-2-naphthamide -NH-(CH₂)₂-N(CH₃)₂ Picomolar BChE inhibition (IC₅₀ = 1.03 nM)
N-(1-benzylpiperidin-4-yl)-2-naphthamide -NH-piperidinyl-benzyl Gamma-aminobutyric acid transporter (poor binder, Ki ~ 100,000 nM)
N-(cis-3-hydroxycyclobutyl)-2-naphthamide -NH-cyclobutyl-OH Dopamine D3 receptor antagonist
Key Observations:
  • Azide vs. Methoxy/Dimethylamino Groups: The azidoethyl group in this compound distinguishes it from analogs like N-(2-methoxyethyl)-2-naphthamide and N-(2-(dimethylamino)ethyl)-2-naphthamide, which are optimized for enzyme inhibition (e.g., BChE) through polar interactions with active sites . The azide’s reactivity, however, prioritizes applications in modular synthesis (e.g., bioconjugation) rather than direct enzyme targeting.
  • Biological Selectivity : Compounds such as N-(1-benzylpiperidin-4-yl)-2-naphthamide exhibit poor binding to transporters (e.g., SLC6A11), highlighting the critical role of substituent bulk and polarity in target specificity .
  • Structural Flexibility : The cis-hydroxycyclobutyl substituent in dopamine D3 antagonists demonstrates how rigid cyclic systems enhance receptor affinity, a contrast to the linear azidoethyl chain’s flexibility .

Physicochemical Properties

Table 2: Predicted Properties of Selected 2-Naphthamides
Property This compound N-(2-methoxyethyl)-2-naphthamide N-(2-(dimethylamino)ethyl)-2-naphthamide
Molecular Weight (g/mol) ~285.3 ~285.3 ~298.4
LogP ~2.5 (estimated) ~2.1 ~1.8
Hydrogen Bond Acceptors 5 4 4
Hydrogen Bond Donors 1 1 1
  • Solubility: Polar substituents (e.g., methoxy, dimethylamino) enhance aqueous solubility, whereas azides may reduce it due to reduced hydrogen-bonding capacity.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-azidoethyl)-2-naphthamide, and how can reaction conditions be monitored for efficiency?

this compound is synthesized via nucleophilic substitution, typically starting with 2-chloro-N-(2-hydroxyethyl)-2-naphthamide followed by azide introduction using NaN₃. Key steps include:

  • Amide bond formation : React 2-naphthoyl chloride with 2-azidoethylamine in anhydrous dichloromethane (DCM) with a base like triethylamine (Et₃N) at 0°C, followed by room-temperature stirring. Monitor via TLC using ethyl acetate/hexane (1:3) .
  • Azide substitution : Replace the chloro group in intermediates using NaN₃ in a solvent system like xylene/water under reflux (5–7 hours). TLC with UV detection ensures completion . Note: Avoid protic solvents to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm the azide (-N₃) group via FT-IR (sharp peak ~2100 cm⁻¹). NMR (¹H, ¹³C) verifies the naphthamide backbone and ethyl linker .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]⁺ expected at m/z 295.12 for C₁₃H₁₄N₄O) .

Q. What stability considerations are critical for handling this compound in aqueous or thermal conditions?

  • Thermal stability : Avoid temperatures >80°C due to potential azide decomposition (risk of exothermic reactions).
  • pH sensitivity : Store in neutral conditions (pH 6–8); acidic/basic environments may hydrolyze the amide bond .
  • Light sensitivity : Protect from UV light to prevent photodegradation of the naphthalene ring .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H⋯π) influence the crystallographic packing of this compound derivatives?

X-ray diffraction studies on analogous N-(substituted phenyl)-2-naphthamides reveal that the naphthalene ring participates in C–H⋯π interactions (3.2–3.5 Å) with adjacent molecules, stabilizing the crystal lattice. The azidoethyl group may introduce steric hindrance, altering packing motifs. Hirshfeld surface analysis quantifies these interactions, with van der Waals contacts dominating (>60% of surface area) .

Q. Can this compound serve as a click chemistry precursor for bioconjugation, and what experimental parameters ensure high yield?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating biomolecules (e.g., proteins, oligonucleotides). Key parameters:

  • Catalyst : Use Cu(I) (e.g., TBTA ligand) at 1–5 mol% to minimize copper-induced biomolecule damage .
  • Solvent : Optimize in PBS buffer (pH 7.4) with 10% DMSO for solubility.
  • Reaction time : 1–2 hours at 25°C for >90% conversion .

Q. How do contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic potential) arise, and how can they be resolved?

Discrepancies often stem from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) .
  • Metabolic interference : Use LC-MS to track compound stability in media.
  • Off-target effects : Employ CRISPR-Cas9 knockouts to validate target specificity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB ID 1XYZ) to model interactions. Focus on the naphthamide moiety’s π-π stacking with aromatic residues.
  • MD simulations : GROMACS with CHARMM36 force field assesses stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Guidance

  • Contradiction Analysis : Compare synthetic yields under varying conditions (e.g., solvent polarity, catalyst loading) using ANOVA to identify statistically significant factors .
  • Data Reproducibility : Share raw spectral data (NMR, MS) via repositories like Zenodo to enable peer validation .

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